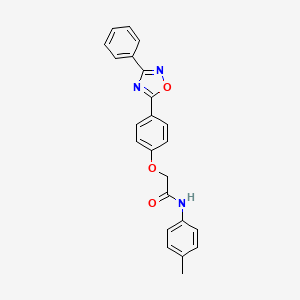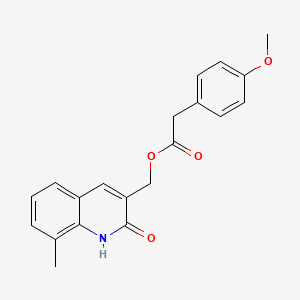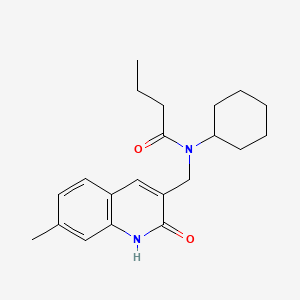
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been found to act as an inhibitor of various enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegenerative diseases. The compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been found to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the production of pro-inflammatory cytokines by reducing the activity of COX-2. Additionally, the compound has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide in lab experiments include its potential applications in various fields of scientific research, its reliable synthesis method, and its significant biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide. These include investigating its potential applications in other fields of scientific research, such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, the compound could be further modified to enhance its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-methoxybenzoyl chloride. The final product is obtained by the reaction of the intermediate compound with 2-aminobenzoic acid. This synthesis method has been reported in various research articles and is considered reliable.
Applications De Recherche Scientifique
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-9-5-4-8-18(19)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)14-10-12-15(23)13-11-14/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTKRGLKFSUOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)





![1-{N'-[(E)-[4-(carbamoylmethoxy)phenyl]methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7684207.png)
